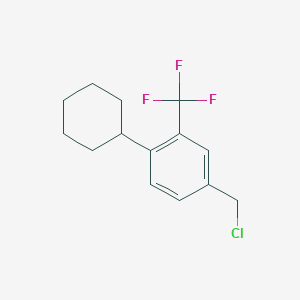

4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene is an organic compound that features a benzyl chloride moiety substituted with a cyclohexyl group and a trifluoromethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be facilitated by using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The benzyl chloride moiety is reactive towards nucleophilic substitution, where the chloride can be replaced by other nucleophiles such as amines or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.

Reduction Reactions: Reduction can lead to the formation of benzyl derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products

Substitution: Formation of benzyl amines, benzyl ethers, etc.

Oxidation: Formation of benzyl alcohols and benzaldehydes.

Reduction: Formation of cyclohexyl-substituted benzyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

One of the primary applications of 4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene is its role as a key intermediate in the synthesis of Siponimod, a drug used for treating multiple sclerosis. Recent studies have highlighted scalable synthetic routes for this compound, demonstrating significant improvements in yield and process efficiency. For instance, a two-step synthesis involving nickel-catalyzed coupling and chloromethylation has shown remarkable yield increases, making it viable for large-scale production .

Material Science

The compound's trifluoromethyl group contributes to its potential applications in developing advanced materials with specific electronic properties. Trifluoromethylated compounds are known for their unique interactions with biological systems and their ability to modify the physical properties of polymers, making them suitable for coatings and other industrial applications .

Case Study 1: Synthesis of Siponimod

A comprehensive study published in ACS Publications details the development of scalable processes for synthesizing this compound as an intermediate for Siponimod. The research outlines two generations of synthetic routes:

- First Generation : Utilizes a cyanation reaction followed by alkaline hydrolysis, achieving an 11.6% yield increase over eight steps.

- Second Generation : Involves a nickel-catalyzed Kumada–Corriu coupling and Blanc chloromethylation, resulting in a 32.5% yield increase and approximately 65% reduction in process mass intensity .

Case Study 2: Advanced Material Development

Another study explored the use of trifluoromethylated compounds like this compound in creating novel materials with enhanced thermal stability and chemical resistance. These properties are crucial for applications in electronics and protective coatings .

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and its ability to undergo radical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)benzyl chloride: Lacks the cyclohexyl group but shares the trifluoromethyl and benzyl chloride moieties.

4-(Cyclohexyl)benzyl chloride: Lacks the trifluoromethyl group but contains the cyclohexyl and benzyl chloride moieties.

4-(Trifluoromethyl)benzoyl chloride: Contains the trifluoromethyl group but has a benzoyl chloride moiety instead of benzyl chloride.

Uniqueness

4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene is unique due to the presence of both cyclohexyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile intermediate for various synthetic applications.

Activité Biologique

4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene, commonly referred to by its CAS number 957205-24-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on various studies that highlight its effects, mechanisms, and potential therapeutic applications.

The molecular formula of this compound is C14H16ClF3, with a molecular weight of 276.73 g/mol. The compound features a chloromethyl group and a trifluoromethyl group attached to a cyclohexyl ring, which contributes to its unique chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H16ClF3 |

| Molecular Weight | 276.73 g/mol |

| CAS Number | 957205-24-2 |

| Appearance | Solid |

| Assay | ≥99.0% |

Research indicates that this compound exhibits inhibitory activity against cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the regulation of neurotransmission and have been targeted in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Case Studies and Findings

- Cholinesterase Inhibition : A study evaluated the inhibitory effects of various compounds on AChE and BChE. The results showed that compounds with similar structures to this compound demonstrated significant inhibition, with IC50 values indicating strong binding affinity to the active sites of these enzymes. For instance, one derivative exhibited an IC50 value of 0.092 µM against BChE, significantly outperforming standard treatments like donepezil .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were assessed using the MTT assay on NIH3T3 murine fibroblast cells. The findings suggested that at effective concentrations against BChE, the compound exhibited low toxicity, indicating a favorable safety profile for potential therapeutic applications .

- Toxicological Evaluation : A comprehensive evaluation highlighted that while high doses could lead to hepatic and renal effects in animal models, the compound did not exhibit severe systemic health effects at lower doses. The NOAEL (No Observed Adverse Effect Level) was determined to be 50 mg/kg based on observed effects in repeated dose toxicity studies .

Table 2: Summary of Biological Activity Studies

| Study Type | Findings | IC50/NOAEL |

|---|---|---|

| Cholinesterase Inhibition | Significant inhibition of AChE/BChE | IC50 as low as 0.092 µM |

| Cytotoxicity | Low toxicity in NIH3T3 cells | >1000 µM |

| Toxicological Evaluation | NOAEL for repeated doses | 50 mg/kg |

Propriétés

IUPAC Name |

4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3/c15-9-10-6-7-12(11-4-2-1-3-5-11)13(8-10)14(16,17)18/h6-8,11H,1-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAWCWAHPMRYFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)CCl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.